Leucogen

概要

説明

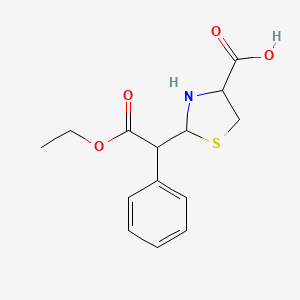

Leucogen, with the chemical formula C14H17NO4S and CAS registry number 1950-36-3, is a compound known for its applications in various industries. This white crystalline solid, also referred to as 2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid, is characterized by its hydroxyl and carboxyl functional groups . It is commonly used as a chelating agent in metal ion coordination and as a building block in the synthesis of complex organic molecules . This compound has been found to exhibit antioxidant and antimicrobial properties, making it a potential candidate for use in pharmaceuticals and personal care products .

準備方法

Synthetic Routes and Reaction Conditions: Leucogen is generally synthesized by reacting levofloxacin with hydrochloric acid . The reaction involves the formation of a thiazolidine ring, which is a key structural component of the compound . The reaction conditions typically include a controlled temperature and pH to ensure the proper formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that involves the use of various reagents and catalysts . The process begins with the preparation of ethyl phenylacetate, which is then reacted with thiazolidine-4-carboxylic acid to form the final product . The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: Leucogen undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Substitution reactions involving this compound often use halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its hydroxylated, reduced, or halogenated forms .

科学的研究の応用

Treatment of Chemotherapy-Induced Neutropenia

One of the most prominent applications of Leucogen is in the prevention and treatment of febrile neutropenia during chemotherapy. A study involving 395 patients with chronic hepatitis B treated with pegylated interferon showed that the addition of this compound tablets significantly reduced the incidence of neutrophil count drops compared to those not receiving the drug. Specifically, 29.6% of patients in the this compound group experienced neutrophil counts below 1 x 10^9/L compared to 42.8% in the control group (P = 0.01) .

Efficacy in Cancer Therapy

A prospective study evaluated the safety and efficacy of this compound at a dosage of 60 mg three times daily (180 mg total) for preventing febrile neutropenia in cancer patients undergoing chemotherapy. The results indicated a 0% incidence of febrile neutropenia among 39 patients treated with this regimen, suggesting that this compound may effectively mitigate the hematological side effects associated with chemotherapy .

Comparative Data on Efficacy

The following table summarizes key findings from clinical studies on this compound's efficacy in preventing neutropenia:

Case Study: Chronic Hepatitis B Treatment

In a clinical trial involving chronic hepatitis B patients treated with pegylated interferon, those receiving this compound tablets showed a significant reduction in adverse hematological reactions compared to controls. The study highlighted that fewer patients required dose adjustments or interruptions due to neutropenia when treated with this compound .

Case Study: Oncology Patients

A separate study focusing on oncology patients demonstrated that administering this compound before and during chemotherapy resulted in a marked reduction in severe neutropenia episodes, allowing for uninterrupted treatment cycles without delays or complications related to low blood cell counts .

作用機序

Leucogen exerts its effects through its interaction with various molecular targets and pathways . It enhances the function of the bone marrow hematopoietic system by acting as a cysteine derivative . The compound interacts with specific enzymes and receptors, leading to the activation of signaling pathways that promote cell growth and differentiation .

類似化合物との比較

Leucogen is unique in its structure and properties compared to other similar compounds . Some similar compounds include:

Levofloxacin Hydrochloride: Shares a similar core structure but differs in its functional groups and applications.

Ethyl Phenylacetate: Used as a precursor in the synthesis of this compound.

Thiazolidine-4-carboxylic acid: Another precursor used in the synthesis of this compound.

This compound’s uniqueness lies in its combination of hydroxyl and carboxyl functional groups, which contribute to its diverse range of applications and properties .

生物活性

Leucogen is a pharmacological agent primarily utilized in the management of leukopenia, particularly in patients undergoing chemotherapy and radiotherapy. This article delves into the biological activity of this compound, presenting findings from various studies, clinical trials, and mechanistic analyses.

Overview of this compound

This compound is known for its ability to stimulate the production and maturation of granulocytes and leukocytes in the bone marrow. It is particularly beneficial for patients suffering from myelosuppression due to cancer treatments. Recent studies have highlighted its potential for not only alleviating leukopenia but also enhancing overall immune function and possibly exhibiting anticancer effects.

Research has identified several mechanisms through which this compound exerts its biological effects:

- Hematopoietic Stimulation : this compound promotes the proliferation and differentiation of hematopoietic stem cells, leading to increased white blood cell counts.

- Signaling Pathways : It has been shown to influence key signaling pathways such as PI3K-Akt and MAPK, which are crucial for cell survival and proliferation .

- Synergistic Effects : In combination with other treatments, such as granulocyte colony-stimulating factor (G-CSF), this compound enhances the therapeutic outcomes in leukopenic patients .

Phase III Clinical Trials

A recent multi-center, randomized, double-blind Phase III clinical trial evaluated the efficacy of this compound compared to a placebo in managing leukocyte and platelet levels during chemotherapy for nasopharyngeal carcinoma. The trial included 132 participants and aimed to assess both safety and efficacy . Key findings include:

- Increased Leukocyte Counts : Patients receiving this compound showed significant improvements in leukocyte counts compared to those on placebo.

- Reduced Toxicity : The use of this compound was associated with lower incidences of chemotherapy-related side effects, suggesting an improvement in treatment compliance and quality of life.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Study on Chemotherapy-Induced Leukopenia : A study demonstrated that patients treated with this compound experienced a faster recovery of white blood cell counts post-chemotherapy compared to controls .

- Mechanistic Insights : Another study utilized network pharmacology to identify 16 active components within this compound that contribute to its therapeutic effects against leukopenia. The study highlighted the importance of various metabolic pathways in mediating these effects .

Data Summary

The following table summarizes key findings from recent studies on this compound's biological activity:

特性

IUPAC Name |

2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-2-19-14(18)11(9-6-4-3-5-7-9)12-15-10(8-20-12)13(16)17/h3-7,10-12,15H,2,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBMTQVSHNQIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1NC(CS1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941264 | |

| Record name | 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1950-36-3 | |

| Record name | Leyk | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1950-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOGEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZB58O726V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。